molecular formula C13H16BF3O3 B1426270 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol CAS No. 2055742-98-6

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol

Cat. No. B1426270
CAS RN: 2055742-98-6
M. Wt: 288.07 g/mol
InChI Key: BWUQMVGZBPQGOY-UHFFFAOYSA-N
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Description

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol” is a complex organic compound. It contains a phenol group, a trifluoromethyl group, and a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .


Molecular Structure Analysis

The crystal structure of the compound has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .


Chemical Reactions Analysis

The compound has been involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impacts

Synthetic phenolic antioxidants, while not directly mentioning the compound , have been extensively studied for their environmental occurrence, human exposure, and potential toxicity. These compounds are used across various industries to prolong product shelf life by retarding oxidative reactions. Studies have highlighted the detection of SPAs in different environmental matrices, including indoor dust, air particulates, and water bodies. The potential health risks associated with these compounds, due to their presence in human tissues and their transformation products, have raised concerns over their safety. Research suggests that some SPAs could lead to liver toxicity, endocrine disruption, and carcinogenic effects, underlining the necessity for future investigations into safer alternatives (Liu & Mabury, 2020).

Environmental Concentrations and Toxicology of Brominated Phenols

While exploring the environmental impact of phenolic compounds, studies on 2,4,6-Tribromophenol (TBP) and its analogs have revealed their widespread production and usage as intermediates in the synthesis of brominated flame retardants and pesticides. TBP and its structural isomers, including 2,4,5-Tribromophenol, are ubiquitously found in the environment due to their multiple sources. The review emphasizes the knowledge gaps in the toxicokinetics and toxicodynamics of these compounds, suggesting a need for further research to understand their environmental and health implications (Koch & Sures, 2018).

Fluorescent Chemosensors Based on Phenolic Compounds

Research into fluorescent chemosensors has identified phenolic-based compounds as key platforms for developing sensors for various analytes, including metal ions and neutral molecules. These chemosensors, designed using phenolic frameworks, have demonstrated high selectivity and sensitivity, marking significant advancements in the field. This area of study underlines the versatile applications of phenolic compounds in environmental monitoring and analytical chemistry, pointing towards the potential for innovative research and development (Roy, 2021).

Mechanism of Action

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of 5-lipoxygenase enzyme .

Safety and Hazards

The compound is a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . Therefore, it could be used in the development of new drugs or treatments targeting the 5-lipoxygenase enzyme.

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)18)13(15,16)17/h5-7,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUQMVGZBPQGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol
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